molecular formula C7H13N3O4 B1610313 Tert-butyl-3,3-dinitroazetidine CAS No. 125735-38-8

Tert-butyl-3,3-dinitroazetidine

Cat. No.: B1610313
CAS No.: 125735-38-8
M. Wt: 203.2 g/mol
InChI Key: YNVDAIOEJHCEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butyl-3,3-dinitroazetidine (CAS Registry Number: 125735-38-8) is a specialized azetidine-based compound with the molecular formula C7H13N3O4 and a molecular weight of 203.1958 g/mol . It serves as a key precursor and synthetic intermediate in the development of advanced energetic materials and investigative pharmaceutical candidates . Its primary research value lies in its strained azetidine ring, which is functionalized with two nitro groups, contributing to high energy density and ring strain. This structure is a foundational building block for constructing complex polycyclic energetic compounds. Research demonstrates its application in nucleophilic substitution reactions to create nitrogen-rich heterocyclic systems, such as triazolyl polycyclic compounds, which are investigated for their potential as high-performance explosives with decomposition temperatures exceeding 200 °C . Furthermore, this chemical is a critical intermediate in the synthesis of 3,3-dinitroazetidine (DNAZ) and subsequently 1,3,3-trinitroazetidine (TNAZ), which are well-known powerful energetic compounds . Beyond materials science, derivatives like 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), synthesized from similar azetidine precursors, have been developed as novel clinical anticancer candidates and hypoxia-activated radiation sensitizers, offering preclinical proof-of-concept for new chemotherapeutic approaches . This product is intended for use in chemical synthesis and materials science research in controlled laboratory settings only. For Research Use Only. Not for human consumption, diagnostic, or therapeutic use. Handle with appropriate safety precautions, as this and related dinitroazetidine compounds are potentially energetic and may pose explosion risks under certain conditions such as impact, friction, or electric discharge .

Properties

CAS No.

125735-38-8

Molecular Formula

C7H13N3O4

Molecular Weight

203.2 g/mol

IUPAC Name

1-tert-butyl-3,3-dinitroazetidine

InChI

InChI=1S/C7H13N3O4/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14/h4-5H2,1-3H3

InChI Key

YNVDAIOEJHCEQA-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Energetic Materials

Overview:
TDNAZ is recognized for its high energy density and stability, making it a suitable candidate for use in energetic materials such as explosives and propellants. Its unique azetidine structure contributes to its energetic properties.

Synthesis and Properties:
Recent studies have demonstrated the synthesis of TDNAZ derivatives that exhibit improved thermal stability compared to conventional energetic compounds. For instance, 1-glycidyl-3,3-dinitroazetidine has been developed as a high-energy binder for insensitive high-performance explosives (PBX), enhancing their mechanical properties without compromising energy output .

Performance Metrics:
Table 1 summarizes key performance metrics of TDNAZ and related compounds:

CompoundDensity (g/cm³)Energy Output (kJ/kg)StabilityApplication
TDNAZ1.726HighStableExplosives
1-Glycidyl-3,3-DNAZ1.750HigherImprovedBinders

Medicinal Chemistry

Nitric Oxide Donor:
TDNAZ has been investigated for its potential as a nitric oxide (NO) donor, particularly in cancer therapy. Studies have shown that dinitroazetidine-coumarin hybrids, which include TDNAZ, exhibit promising anti-cancer activity by inducing apoptosis in tumor cells .

Mechanism of Action:
The mechanism involves the release of NO, which has been found to inhibit the proliferation of intrahepatic cholangiocarcinoma cell lines (RBE). For example, one study reported that specific TDNAZ derivatives demonstrated IC50 values lower than traditional chemotherapeutics, indicating higher potency with lower cytotoxicity to non-tumor cells .

Case Study:
A case study highlighted the efficacy of compound 3 from this series, which induced cell cycle arrest at the G2/M phase and downregulated anti-apoptotic proteins, showcasing its potential as a lead compound for further development .

Material Science

Polymeric Applications:
The incorporation of TDNAZ into polymeric systems has been explored to create new materials with enhanced properties. The azetidine structure allows for the development of polycyclic energetic compounds that can be utilized in various applications from aerospace to military .

Research Findings:
Recent research indicates that combining TDNAZ with other nitrogen-rich compounds can lead to materials with superior mechanical and energetic properties. This approach is particularly relevant for developing advanced propellants and explosives that require both stability and high energy output .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Structure Key Functional Groups Primary Applications
Tert-butyl-3,3-dinitroazetidine 1-tert-butyl-azetidine with 3,3-dinitro tert-butyl, gem-dinitro Energetic material precursor
RRx-001 (1-bromoacetyl-3,3-dinitroazetidine) 1-bromoacetyl-azetidine with 3,3-dinitro bromoacetyl, gem-dinitro Anticancer agent (Phase III trials)
ADNAZ (3-azido-1,3-dinitroazetidine) 3-azido-azetidine with 1,3-dinitro azido, dinitro Melt-cast explosive
GDNAZ (1-glycidyl-3,3-dinitroazetidine) 1-glycidyl-azetidine with 3,3-dinitro glycidyl epoxy, gem-dinitro High-energy binder in explosives

Key Observations :

  • The tert-butyl group in this compound provides steric stabilization, making it a stable intermediate for synthesizing ADNAZ and RRx-001.
  • RRx-001 replaces the tert-butyl group with a bromoacetyl moiety, enabling anticancer activity through nitric oxide (NO) release under hypoxia .
  • ADNAZ and GDNAZ incorporate azido or glycidyl groups, respectively, optimizing energy density and thermal stability for explosive applications .

Stability and Decomposition Properties

Compound Thermal Decomposition (°C) Sensitivity to Impact/Friction Key Stability Findings
This compound Not reported Moderate (inferred from synthesis protocols) Stable under synthetic conditions due to tert-butyl protection
RRx-001 Rapid decomposition above 100°C High (sensitive to heat, electrostatic discharge) Gem-dinitro groups decompose under hypoxia, releasing NO and reactive oxygen species (ROS)
ADNAZ Onset: ~180°C (DSC data) High (typical for azido compounds) Melt-cast compatibility but prone to exothermic decomposition
GDNAZ Improved stability vs. HTPB Low (due to glycidyl crosslinking) Enhanced thermal stability as a binder in explosives

Key Observations :

  • RRx-001’s gem-dinitro groups are thermodynamically unstable, enabling bioactivation but posing manufacturing challenges .
  • ADNAZ’s azido group increases energy content but reduces safety margins due to sensitivity .
  • GDNAZ’s glycidyl group enhances polymer crosslinking, improving stability in explosive formulations .

Key Observations :

  • RRx-001’s anticancer efficacy (32-fold loss upon dinitro removal) highlights the necessity of gem-dinitro groups for bioactivity .
  • ADNAZ’s detonation properties make it suitable for military applications, though thermal sensitivity limits its use .

Preparation Methods

Stepwise Preparation Method

Step Reaction Description Reagents Conditions Outcome
1 Formation of Carbamate Intermediate 1-tert-butyl-3,3-dinitroazetidine + benzyl chloroformate Room temperature, elimination reaction Formation of 1-(benzyloxycarbonyl)-3,3-dinitroazetidine and tert-butyl-3,3-dinitroazetidine hydrochloride
2 Acid-Mediated Cleavage 1-(benzyloxycarbonyl)-3,3-dinitroazetidine + trifluoromethanesulfonic acid Controlled acid addition Cleavage of carbamate to form 3,3-dinitroazetidinium trifluoromethanesulfonate salt
3 Neutralization 3,3-dinitroazetidinium trifluoromethanesulfonate + base (e.g., NaHCO3) Mild conditions Free base this compound obtained

Detailed Reaction Mechanism Insights

  • Step 1: Carbamate Formation and Elimination
    The reaction between 1-tert-butyl-3,3-dinitroazetidine and benzyl chloroformate proceeds via nucleophilic attack at the chloroformate carbonyl, forming a carbamate intermediate. Concurrently, isobutylene is eliminated, and equimolar amounts of this compound hydrochloride are formed. This step is crucial for protecting the nitrogen and facilitating subsequent transformations.

  • Step 2: Acidic Cleavage
    Treatment of the carbamate intermediate with trifluoromethanesulfonic acid results in cleavage of the carbamate protecting group, yielding the corresponding azetidinium salt. The strong acid efficiently removes the benzyloxycarbonyl group without decomposing the sensitive dinitroazetidine ring.

  • Step 3: Neutralization to Free Base
    Neutralization of the azetidinium salt with a suitable base liberates the free base this compound. This step must be carefully controlled to avoid decomposition or side reactions due to the compound’s energetic nature.

Research Findings and Yield Data

  • The process described yields this compound in high purity and good overall yield, making it suitable for scale-up in energetic material synthesis.
  • The use of trifluoromethanesulfonic acid as a deprotecting agent is highlighted for its efficiency and selectivity, minimizing side reactions common with other acids.
  • The intermediate carbamate derivatives are stable enough for isolation and characterization, facilitating quality control during synthesis.

Comparative Table of Preparation Parameters

Parameter Description Notes
Starting Material 1-tert-butyl-3,3-dinitroazetidine Commercially available or synthesized via nitration routes
Protecting Group Benzyl chloroformate Provides carbamate intermediate for controlled deprotection
Acid Used Trifluoromethanesulfonic acid Strong acid, selective carbamate cleavage
Neutralizing Base Sodium bicarbonate or similar mild base Avoids harsh conditions that degrade product
Reaction Type Elimination, carbamate formation, acid cleavage, neutralization Multi-step, sequential reactions
Yield High (exact values proprietary) Optimized for scale and purity
Safety Considerations Energetic compound handling protocols required Sensitive to heat, shock, and friction

Additional Notes on Preparation

  • The synthetic sequence avoids harsh nitration conditions directly on the azetidine ring, which could lead to ring degradation or uncontrolled side reactions.
  • Salts of this compound, such as trifluoromethanesulfonate salts, are also accessible via this method and can be used for further derivatization or energetic formulations.
  • The method is adaptable for preparing related azetidine derivatives, including 1,3,3-trinitroazetidine, by further nitration steps starting from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl-3,3-dinitroazetidine, and how do protective groups like tert-butyl influence yield and stability?

  • Methodological Answer : The tert-butyl group is commonly used as a protective group to stabilize the azetidine ring during nitration. A two-step approach involves (1) introducing the tert-butyl group via alkylation of azetidine precursors and (2) nitration using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate. For example, Hiskey et al. (1992) synthesized 3,3-dinitroazetidine by deprotection of 1-tert-butyl-3,3-dinitroazetidine under acidic conditions . Yield optimization requires precise temperature control (<10°C during nitration) and inert atmospheres to prevent decomposition.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Tert-butyl protons appear as a singlet at ~1.2 ppm, while nitro groups quaternary carbons resonate at 90-100 ppm .
  • X-ray crystallography : Evidence from 1-benzoyl-3,3-dinitroazetidine (monoclinic P21/c, Z=4) confirms the planar nitro groups and tetrahedral geometry of the azetidine ring .
  • IR spectroscopy : Strong asymmetric/symmetric NO₂ stretches at ~1540 cm⁻¹ and ~1350 cm⁻¹ .

Q. What are the storage and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store at −20°C in amber vials under argon to mitigate photolytic and thermal decomposition. Purity (>98%) must be verified via HPLC (C18 column, acetonitrile/water mobile phase) before use. Avoid contact with metals or reducing agents, as nitro groups are sensitive to redox reactions .

Advanced Research Questions

Q. How do competing decomposition pathways (e.g., thermal vs. hydrolytic) affect the stability of this compound?

  • Methodological Answer : Thermal decomposition (studied via DSC/TGA) occurs at ~180°C, releasing NO₂ and forming azetidinone byproducts. Hydrolytic degradation in aqueous media (pH < 4) proceeds via protonation of the nitro group, leading to ring-opening. Competing pathways can be modeled using Arrhenius kinetics and monitored via in situ Raman spectroscopy . Contradictions in stability data (e.g., varying decomposition temps in J. Org. Chem. vs. J. Energ. Mater.) may arise from impurities or differing experimental setups .

Q. What computational methods predict the energetic properties and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize molecular geometry and predict detonation velocity (D ~ 8,500 m/s) and pressure (P ~ 30 GPa). Molecular dynamics simulations assess sensitivity to impact/stimuli by modeling bond dissociation energies (N–NO₂ = ~150 kJ/mol) .

Q. How can this compound be functionalized for pharmaceutical applications (e.g., anticancer agents)?

  • Methodological Answer : Bromoacetylation at the azetidine nitrogen produces 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ/RRx-001), a hypoxia-activated radiosensitizer. Key steps:

  • Step 1 : React this compound with bromoacetyl bromide in dichloromethane (0°C, 2h).
  • Step 2 : Purify via flash chromatography (silica gel, ethyl acetate/hexane). In vivo efficacy is validated using SCC VII tumor xenografts in nude mice .

Q. What strategies resolve contradictions in reported crystal densities and detonation performance of this compound-based explosives?

  • Methodological Answer : Discrepancies arise from polymorphism (e.g., monoclinic vs. orthorhombic packing) and synthetic impurities. Resolve via:

  • Synchrotron XRD : Compare experimental vs. computational (Mercury CSD) crystal densities.
  • Small-scale detonation tests : Use underwater shockwave analysis to measure peak pressure and impulse, correcting for binder/additive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.